2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a nitro group attached to a benzoic acid core. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile, and the Boc group is added to the amino group under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of bioactive peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group stabilizes the amino group, preventing it from reacting with other reagents. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid
- 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid
- 2-((Tert-butoxycarbonyl)amino)-6-nitrobenzoic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which can influence its reactivity and the types of reactions it undergoes. The position of the nitro group relative to the Boc-protected amino group can affect the compound’s chemical behavior and its suitability for specific synthetic applications .
Properties
Molecular Formula |
C12H14N2O6 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-5-4-7(14(18)19)6-8(9)10(15)16/h4-6H,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
INMAHZVCVHAQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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